molecular formula C15H18N4O4 B2434898 (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034224-02-5

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2434898
CAS RN: 2034224-02-5
M. Wt: 318.333
InChI Key: YOECTTYFVAZMLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is not explicitly provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” are not mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” are not provided in the search results .

Scientific Research Applications

Synthesis and Structure Elucidation

  • Organic Synthesis and Structural Revision : A study by Srikrishna et al. (2010) revises the structure of products obtained in the acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This revision is crucial for understanding the chemical behavior and potential applications of similar compounds in organic synthesis (Srikrishna, Sridharan, & Prasad, 2010).

  • Antimicrobial Activity of Derivatives : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones, demonstrating significant antimicrobial activities. These compounds were derived from citrazinic acid, showing the potential for developing new antimicrobial agents using complex heterocycles (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Heterocyclic Derivative Syntheses : The study by Bacchi et al. (2005) on the catalytic oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes reveals the synthesis of various heterocyclic derivatives, including tetrahydrofuran and dihydropyridinone, demonstrating the compound's versatility in organic synthesis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Chemical Properties and Applications

  • Catalytic Hydrogenation and Rearrangement : Sukhorukov et al. (2008) explored the catalytic hydrogenation of dihydro-oxazines, revealing the formation of pyrrolidine derivatives under certain conditions. This study provides insights into the hydrogenation process and its implications for chemical synthesis (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

  • Synthetic Applications in Medicinal Chemistry : Research by Janvier, Sun, Bienaymé, and Zhu (2002) presents a novel multicomponent synthesis approach for the formation of pyrrolo[3,4-b]pyridin-5-one, showcasing the compound's utility in creating complex molecular structures useful in medicinal chemistry (Janvier, Sun, Bienaymé, & Zhu, 2002).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-7-6-11(8-19)22-13-5-4-12(21-3)16-17-13/h4-5,11H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECTTYFVAZMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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